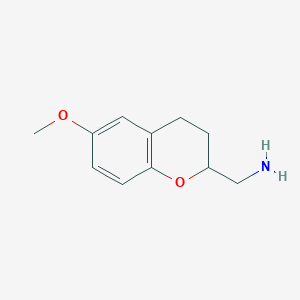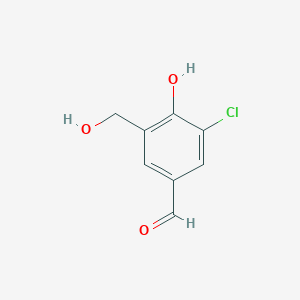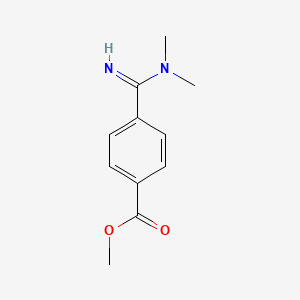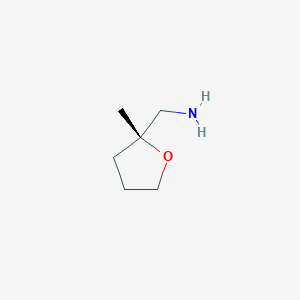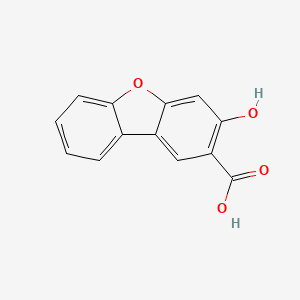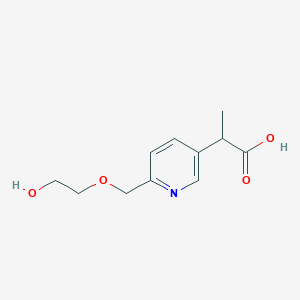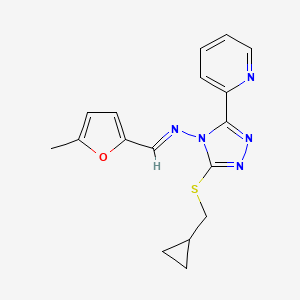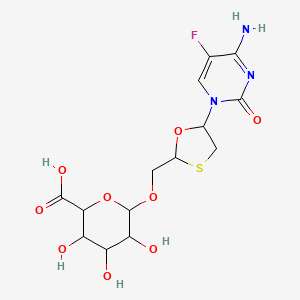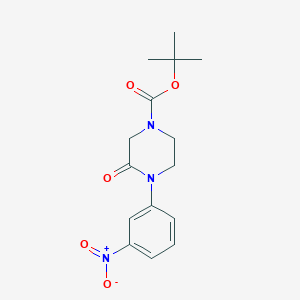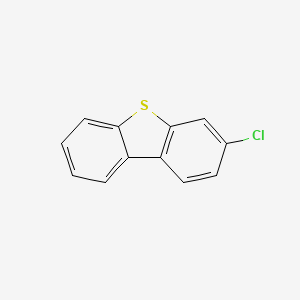
3-Chloro-dibenzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-dibenzothiophene is an organosulfur compound with the molecular formula C₁₂H₇ClS It is a derivative of dibenzothiophene, where a chlorine atom is substituted at the third position of the dibenzothiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-dibenzothiophene typically involves the chlorination of dibenzothiophene. One common method is the electrophilic aromatic substitution reaction, where dibenzothiophene is treated with a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is usually carried out under controlled conditions to ensure selective chlorination at the third position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-dibenzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: this compound thiol, this compound sulfide.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-dibenzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-dibenzothiophene varies depending on its application. In biological systems, it may interact with cellular components such as proteins, nucleic acids, and lipids, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s reactivity with thiol groups in proteins plays a significant role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Dibenzothiophene: The parent compound without the chlorine substitution.
3-Bromo-dibenzothiophene: A bromine-substituted analog.
3-Iodo-dibenzothiophene: An iodine-substituted analog.
Comparison: 3-Chloro-dibenzothiophene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its analogs. The chlorine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Additionally, the chlorine substitution can influence the compound’s biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H7ClS |
|---|---|
Molekulargewicht |
218.70 g/mol |
IUPAC-Name |
3-chlorodibenzothiophene |
InChI |
InChI=1S/C12H7ClS/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H |
InChI-Schlüssel |
OTHHPAMDVKDMFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


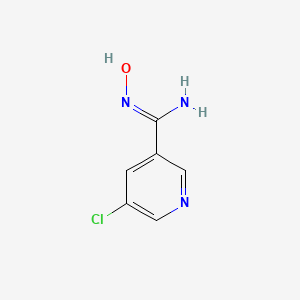
![Methyl 2-[(4-fluorophenyl)methylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13888859.png)
![4-amino-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13888867.png)
